Cerapp_20829
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Overview
Description
Cerapp_20829 is a chemical compound studied extensively for its interaction with estrogen receptors. It is part of the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP), which aims to predict the estrogen receptor activity of various chemicals using computational models. This compound is significant in the field of toxicology and environmental health due to its potential endocrine-disrupting properties .
Chemical Reactions Analysis
Cerapp_20829 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cerapp_20829 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the estrogen receptor activity of various chemicals, helping researchers understand the potential endocrine-disrupting effects of these compounds. This information is crucial for risk assessment and regulatory purposes, especially within the U.S. Environmental Protection Agency’s Endocrine Disruptor Screening Program .
Mechanism of Action
The mechanism of action of Cerapp_20829 involves its interaction with estrogen receptors. It binds to these receptors, potentially mimicking or blocking the effects of natural hormones. This interaction can lead to various biological effects, including changes in gene expression and cellular function. The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can act as both an agonist and antagonist of estrogen receptors .
Comparison with Similar Compounds
Cerapp_20829 is unique compared to other similar compounds due to its specific structure and activity profile. Similar compounds include other estrogen receptor modulators, such as tamoxifen and raloxifene. These compounds also interact with estrogen receptors but may have different binding affinities and biological effects. The uniqueness of this compound lies in its specific predictive models and the consensus approach used in CERAPP to evaluate its activity .
Properties
IUPAC Name |
[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZLKTCKAYXVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860326 |
Source
|
Record name | CERAPP_20829 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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